6-Methylheptan-2-one
Overview
Description
6-Methylheptan-2-one, also known as methyl isohexyl ketone, is an organic compound with the molecular formula C8H16O. It is a ketone with a distinct structure characterized by a methyl group attached to the second carbon of a heptane chain. This compound is commonly used in the synthesis of fragrances and as an intermediate in organic synthesis .
Synthetic Routes and Reaction Conditions:
Aldol Condensation: One of the primary methods for synthesizing this compound involves the aldol condensation of isovaleral and acetone in the presence of a basic substance.
Hydroformylation: Another method involves the hydroformylation of isobutene to form 3-methylbutanal, followed by base-catalyzed aldol condensation with acetone.
Industrial Production Methods:
Catalytic Hydrogenation: Industrially, this compound can be produced by reacting acetone with isovaleraldehyde in the presence of a catalyst containing nickel, cobalt, and zinc oxide.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols, such as 6-methylheptan-2-ol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like Grignard reagents and organolithium compounds are employed for substitution reactions.
Major Products:
Oxidation: 6-Methylheptanoic acid.
Reduction: 6-Methylheptan-2-ol.
Substitution: Various substituted ketones depending on the reagents used.
Scientific Research Applications
6-Methylheptan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and fragrances.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 6-Methylheptan-2-one involves its interaction with various molecular targets and pathways:
Enzyme Interaction: It can act as a substrate for enzymes involved in oxidation and reduction reactions.
Pathways: The compound can participate in metabolic pathways, leading to the formation of various metabolites.
Comparison with Similar Compounds
2-Methyl-6-heptanone: Similar in structure but differs in the position of the methyl group.
6-Methyl-3-heptanone: Another isomer with the methyl group on the third carbon.
Methyl isohexyl ketone: Another name for 6-Methylheptan-2-one.
Uniqueness:
Structural Differences: The position of the methyl group in this compound provides unique chemical properties and reactivity compared to its isomers.
Applications: Its specific structure makes it particularly useful in the synthesis of certain fragrances and as an intermediate in organic synthesis.
Properties
IUPAC Name |
6-methylheptan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-7(2)5-4-6-8(3)9/h7H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPLGXGDPPMLJHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7061302 | |
Record name | 2-Heptanone, 6-methyl- | |
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URL | https://comptox.epa.gov/dashboard/DTXSID7061302 | |
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Molecular Weight |
128.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [IUCLID] | |
Record name | 6-Methyl-2-heptanone | |
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CAS No. |
928-68-7 | |
Record name | 6-Methyl-2-heptanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=928-68-7 | |
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Record name | 2-Isooctanone | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000928687 | |
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Record name | 6-METHYL-2-HEPTANONE | |
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Record name | 2-Heptanone, 6-methyl- | |
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Record name | 2-Heptanone, 6-methyl- | |
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Record name | 6-methylheptan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.982 | |
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Record name | 2-ISOOCTANONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N203Q7UI56 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 6-methylheptan-2-one in food chemistry?
A1: this compound is a volatile organic compound that contributes to the aroma profile of various foods, including melons [] and tobacco []. Its presence and concentration can be indicative of factors such as fruit maturity, processing conditions, and even microbial activity [, ]. For instance, it was found to be a potential marker of cholesterol degradation in thermally processed foods [].
Q2: How is this compound synthesized in a laboratory setting?
A2: Several synthetic routes for this compound have been explored. One method involves a three-step process: (a) hydroformylation of isobutene to 3-methylbutanal, (b) base-catalyzed aldol condensation of 3-methylbutanal with acetone to yield 6-methylhept-3-en-2-one, and (c) hydrogenation of 6-methylhept-3-en-2-one []. Another approach utilizes a Wittig-Horner reaction in the synthesis of an inhibitor for 2,3-oxidosqualene cyclase [].
Q3: Can you elaborate on the role of this compound in the synthesis of other important compounds?
A3: this compound serves as a key intermediate in the production of various compounds with applications in different industries. For instance, it can be used to synthesize isophytol, tetrahydrolinalool, and dihydrogeraniol, which are valuable fragrances and flavoring agents []. It also acts as a starting material in the multi-step synthesis of the C1-C7 fragment of Didemnaketal A, a marine natural product with HIV-1 protease inhibitory activity [, ].
Q4: Are there any studies exploring the biological activity of this compound?
A4: Yes, research suggests that this compound, alongside other volatile organic compounds, exhibits antifungal properties. A study identified it as one of the active compounds produced by two strains of Nocardiopsis alba that demonstrated antifungal activity against Ganoderma boninense, a pathogenic fungus affecting oil palm trees [].
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C8H16O. Its molecular weight is 128.21 g/mol.
Q6: Are there any known structural analogs of this compound with biological activity?
A6: Yes, 4-(2′-methoxy-5′-methylphenyl)-6-methylheptan-2-one, a seco-sesquiterpene structural analog of sesquichamaenol and himasecolone, has been synthesized []. While its specific biological activity is not elaborated on in the provided abstract, its structural similarity to naturally occurring terpenoids suggests potential biological relevance.
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